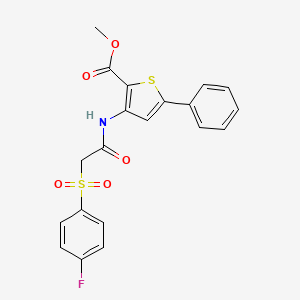

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Properties

IUPAC Name |

methyl 3-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO5S2/c1-27-20(24)19-16(11-17(28-19)13-5-3-2-4-6-13)22-18(23)12-29(25,26)15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGTXRKBXDVJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Phenyl and Fluorophenyl Groups: These groups can be introduced through a series of substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.

Sulfonylation and Amidation: The sulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chlorides. The amide group is then formed through an amidation reaction, often using amine precursors and coupling reagents like EDCI or DCC.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: This compound is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.

Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(2-((4-chlorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate

- Methyl 3-(2-((4-bromophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate

- Methyl 3-(2-((4-methylphenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate

Uniqueness

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry.

Biological Activity

Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate (often referred to as compound 1) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of 373.42 g/mol. The structure includes a thiophene ring, a sulfonamide group, and a carboxylate moiety, which are critical for its biological activity.

The biological activity of compound 1 can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes by mimicking substrates or binding to active sites, leading to inhibition of enzyme activity. This is particularly relevant in the context of cancer therapeutics where enzyme modulation can affect tumor growth.

- Cellular Uptake and Metabolism : The presence of the fluorophenyl group enhances lipophilicity, facilitating cellular uptake. Once inside the cell, the compound may undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

- Signal Transduction Pathways : Compound 1 may influence key signaling pathways involved in cell proliferation and apoptosis. Research indicates that similar compounds can modulate pathways such as PI3K/Akt and MAPK, which are crucial in cancer biology.

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : In human cancer cell lines, compound 1 exhibited significant antiproliferative effects. A study reported an IC50 value of approximately 6.81 µM against breast cancer cells, indicating its potency in inhibiting cell growth .

- Mechanistic Insights : The compound was found to induce apoptosis in sensitive cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Other Biological Activities

In addition to its anticancer properties, compound 1 has shown promise in other areas:

- Antimicrobial Activity : Preliminary screening indicated that compound 1 possesses antimicrobial properties against various bacterial strains, suggesting potential applications in infectious disease treatment .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Case Studies

Several case studies have documented the effects of this compound:

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with compound 1 led to a dose-dependent reduction in cell viability and increased apoptosis markers .

- Animal Model Testing : In vivo studies using xenograft models demonstrated that administration of compound 1 significantly reduced tumor size compared to control groups, supporting its potential as an effective therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | IC50 (µM) | Mechanism |

|---|---|---|

| Antiproliferative | 6.81 | Induction of apoptosis |

| Antimicrobial | Varies | Disruption of bacterial cell wall |

| Anti-inflammatory | Varies | Inhibition of cytokine production |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Methyl 3-(4-fluorophenyl)sulfonamide | 5.60 | Anticancer |

| Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido) | 7.20 | Antimicrobial |

| Methyl 3-(2-hydroxypropanoate) | 8.00 | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.